molecular formula C14H18N2O5S2 B12144874 2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid

2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid

Cat. No.: B12144874
M. Wt: 358.4 g/mol
InChI Key: OBBNFKSBGUYBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid is a complex organic compound with a molecular formula of C14H18N2O5S2 This compound features a piperazine ring substituted with a phenylsulfonyl group and an oxoethylthioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid typically involves multiple steps. One common route includes the reaction of piperazine with phenylsulfonyl chloride to form 4-(phenylsulfonyl)piperazine. This intermediate is then reacted with 2-oxoethylthioacetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylsulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may facilitate binding to proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethyl}isoquinolinium
  • **({2-Oxo-2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}sulfanyl)acetic acid

Uniqueness

2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid is unique due to its combination of a piperazine ring with a phenylsulfonyl group and an oxoethylthioacetic acid moiety This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds

Properties

Molecular Formula

C14H18N2O5S2

Molecular Weight

358.4 g/mol

IUPAC Name

2-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C14H18N2O5S2/c17-13(10-22-11-14(18)19)15-6-8-16(9-7-15)23(20,21)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19)

InChI Key

OBBNFKSBGUYBTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CSCC(=O)O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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